[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is a complex organic compound with the molecular formula C20H18F3N3O This compound is characterized by the presence of an indole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the trifluoromethyl-substituted phenyl group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction of the compound may produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The indole and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the production of flexible plastic articles.
Uniqueness
[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is unique due to its combination of an indole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)15-4-1-3-14(13-15)19(27)26-11-9-25(10-12-26)18-6-2-5-17-16(18)7-8-24-17/h1-8,13,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUNOWKNREPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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